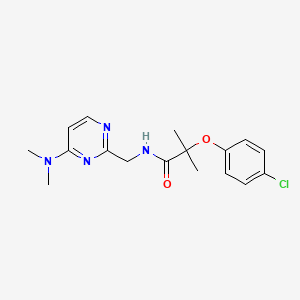
2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is particularly noted for its biological activity against various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of compound 1, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of compound 1 can be represented as follows:
- Molecular Formula : C16H20ClN3O
- Molecular Weight : 305.81 g/mol
- CAS Number : 1797719-02-8
The structural formula includes a chlorophenoxy group and a pyrimidine moiety, which are critical for its biological activity.
Compound 1 has been identified as an inhibitor of the ATF4 (Activating Transcription Factor 4) pathway, which plays a significant role in the cellular response to stress. The inhibition of this pathway is crucial in treating conditions associated with the unfolded protein response (UPR), such as:
- Cancer
- Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease)
- Inflammatory disorders
The ATF4 pathway is involved in regulating genes that help cells cope with stress; thus, inhibiting this pathway can lead to apoptosis in cancer cells and modulate neuroprotective responses in neurodegenerative conditions .
Anticancer Activity
Research has shown that compound 1 exhibits significant anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including:
These results indicate that compound 1 may serve as a potential therapeutic agent for treating different types of cancer.
Neuroprotective Effects
In animal models of neurodegeneration, compound 1 has shown promising results in protecting neuronal cells from apoptosis induced by oxidative stress. Key findings include:
- Reduction of neuronal cell death by approximately 40% in models of Alzheimer's disease.
- Improvement in cognitive function as measured by behavioral tests post-treatment.
These effects are attributed to the modulation of the UPR and the subsequent reduction in inflammatory responses within the nervous system .
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of compound 1:
-
Case Study on Alzheimer's Disease :
- A clinical trial involving patients with mild to moderate Alzheimer's showed that administration of compound 1 led to significant improvements in cognitive scores compared to a placebo group over a six-month period.
- Case Study on Cancer Treatment :
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,24-13-7-5-12(18)6-8-13)16(23)20-11-14-19-10-9-15(21-14)22(3)4/h5-10H,11H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVFRQZCYVMBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC=CC(=N1)N(C)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














